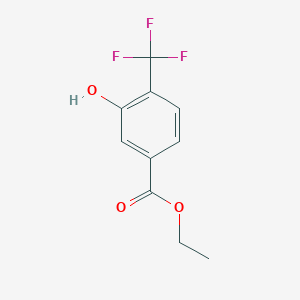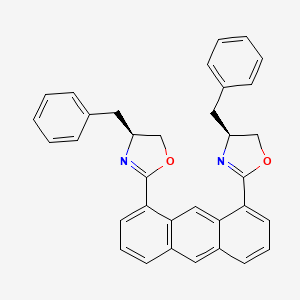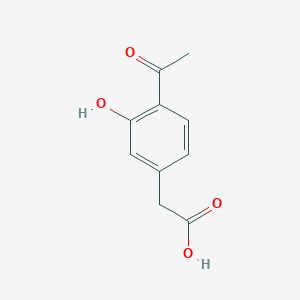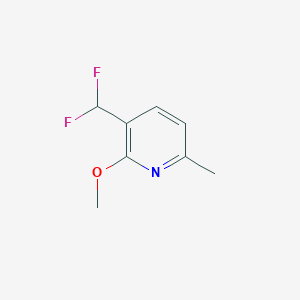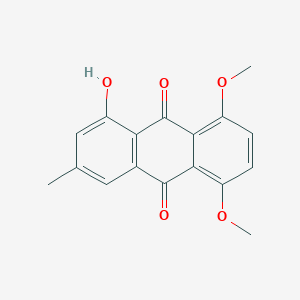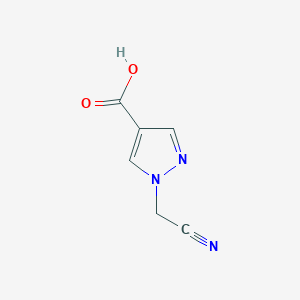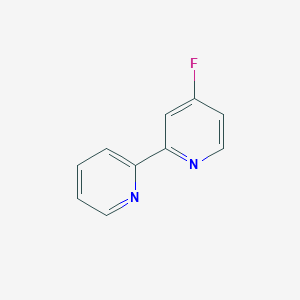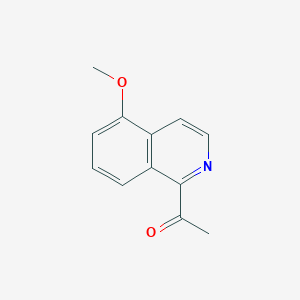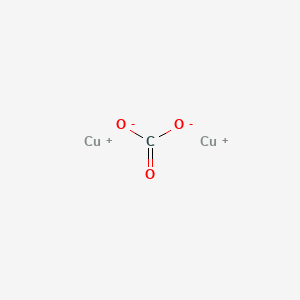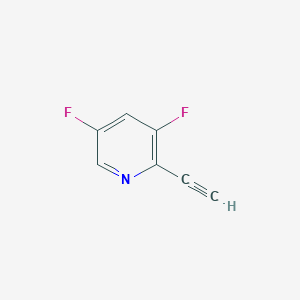
2-Ethynyl-3,5-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of two fluorine atoms and an ethynyl group attached to a pyridine ring. The unique structural features of this compound make it an important compound in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3,5-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents like aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of fluorine atoms, this compound is highly reactive towards nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride and cesium fluoride in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Ethynyl-3,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of imaging agents for biological studies.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-3,5-difluoropyridine is largely influenced by its fluorine atoms and ethynyl group. These functional groups enhance the compound’s reactivity and ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2-Ethynylpyridine
Comparison: 2-Ethynyl-3,5-difluoropyridine is unique due to the combination of both fluorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. For example, while 2-fluoropyridine is less reactive, the presence of an additional fluorine atom and an ethynyl group in this compound significantly enhances its nucleophilicity and potential for cross-coupling reactions .
Propiedades
Número CAS |
1121585-18-9 |
|---|---|
Fórmula molecular |
C7H3F2N |
Peso molecular |
139.10 g/mol |
Nombre IUPAC |
2-ethynyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
Clave InChI |
OVHJVGXCPMJIEE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


